N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide
Description
This compound is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a diethylcarbamoylmethyl group at position 1 and a hexanamide chain at position 6. The thieno-pyrimidine scaffold is known for its role in modulating enzyme activity, particularly in kinase or protease inhibition, while the diethylcarbamoyl group may enhance solubility or target binding affinity . The benzodioxol component is associated with metabolic stability and bioavailability in related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6S/c1-3-28(4-2)23(32)16-30-19-11-13-37-24(19)25(33)29(26(30)34)12-7-5-6-8-22(31)27-15-18-9-10-20-21(14-18)36-17-35-20/h9-11,13-14H,3-8,12,15-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILBWRRCFFWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzodioxole moiety, followed by the introduction of the thienopyrimidine core. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O5S |
| Molecular Weight | 398.45 g/mol |
| LogP | 2.7498 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 70.723 Ų |
The biological activity of this compound primarily revolves around its interaction with various biological targets. The thieno[3,2-d]pyrimidine moiety is known for its role in inhibiting specific enzymes and receptors involved in cancer proliferation and inflammation.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on kinases and other enzymes that are critical in cell signaling pathways. For instance:
- Kinase Inhibition : Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit various kinases involved in cancer cell growth and survival.
Anticancer Properties
Several studies have reported the anticancer potential of this compound. For instance:
- In Vitro Studies : Cell line assays demonstrated that the compound significantly reduces cell viability in various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The compound's ability to penetrate tissues effectively enhances its therapeutic potential.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activities:
- Cytokine Modulation : Research has indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study 1: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cell lines showed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in viability by approximately 60% at a concentration of 10 µM after 48 hours.
Case Study 2: In Vivo Tumor Growth Inhibition
In a xenograft model of lung cancer:
- Tumor size was reduced by 45% after four weeks of treatment with a daily dose of 20 mg/kg body weight.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Use coupling agents like EDC or DCC with bases (e.g., triethylamine) in solvents such as DMF or dichloromethane .
- Thienopyrimidine core assembly : Cyclization under controlled temperature (e.g., reflux in THF) and inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC for final purity validation (>90%) . Optimization focuses on reaction time, temperature, and stoichiometric ratios of intermediates to minimize side products.
Q. Which analytical techniques are essential for characterizing its structural integrity?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent connectivity and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% recommended for biological assays) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. How can researchers assess its solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering .
- Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 24–72 hours) and varying pH (3–9) .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action and biological targets?
- Target identification : Use affinity chromatography with immobilized compound derivatives or proteomics (e.g., thermal shift assays) .
- Enzyme inhibition assays : Screen against kinases or proteases linked to the thienopyrimidine scaffold’s known activity (e.g., IC50 determination) .
- Molecular docking : Perform in silico studies with AutoDock Vina or Schrödinger Suite to predict binding modes to targets like PARP or HDACs .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Modify substituents : Replace the diethylcarbamoyl group with acylthiourea or sulfonamide moieties to enhance hydrogen bonding .
- Scaffold hopping : Synthesize analogs with pyrazolo[3,4-d]pyrimidine or quinazoline cores to compare bioactivity .
- In vitro testing : Prioritize analogs with >10-fold selectivity in cytotoxicity assays (e.g., cancer vs. normal cell lines) .
Q. What computational approaches are effective in predicting metabolic pathways and toxicity?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0 and validate via LC-MS/MS in microsomal assays .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., doxorubicin for cytotoxicity) .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and calculate EC50/IC50 values using nonlinear regression .
- Cross-validate targets : Employ orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .
Q. What methods address low yield in large-scale synthesis for preclinical studies?
- Flow chemistry : Optimize continuous synthesis of intermediates (e.g., diazo compounds) to improve scalability .
- Microwave-assisted synthesis : Reduce reaction times for steps requiring high temperatures (e.g., cyclization) .
- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken models to identify critical yield-limiting factors .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
